molecular formula C20H19N3O2 B11574122 5-Benzo[1,3]dioxol-5-yl-2,7,9-trimethyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline

5-Benzo[1,3]dioxol-5-yl-2,7,9-trimethyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline

Cat. No.: B11574122
M. Wt: 333.4 g/mol
InChI Key: XSGCILQLXJLOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2H-1,3-Benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrazoloquinazoline core through cyclization reactions. Key reagents and catalysts, such as palladium or copper, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H19N3O2/c1-11-6-12(2)19-15(7-11)16-8-13(3)22-23(16)20(21-19)14-4-5-17-18(9-14)25-10-24-17/h4-9,20-21H,10H2,1-3H3

InChI Key

XSGCILQLXJLOOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC5=C(C=C4)OCO5)C)C

Origin of Product

United States

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